molecular formula C23H33NO2 B1389316 3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline CAS No. 1040685-99-1

3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline

Cat. No.: B1389316
CAS No.: 1040685-99-1
M. Wt: 355.5 g/mol
InChI Key: ZZMUHTHQUKMTDG-UHFFFAOYSA-N
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Description

3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline is a substituted aniline derivative characterized by a sec-butoxy group at the 3-position of the aniline ring and a 2-(hexyloxy)benzyl group attached to the nitrogen atom. This compound belongs to a class of aromatic amines with tailored alkoxy substituents, which modulate electronic properties, solubility, and reactivity. Such derivatives are frequently explored in materials science, particularly in organic electronics and photovoltaics, due to their electron-donating capabilities and ability to form stable charge-transfer complexes .

Properties

IUPAC Name

3-butan-2-yloxy-N-[(2-hexoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO2/c1-4-6-7-10-16-25-23-15-9-8-12-20(23)18-24-21-13-11-14-22(17-21)26-19(3)5-2/h8-9,11-15,17,19,24H,4-7,10,16,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMUHTHQUKMTDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC=C1CNC2=CC(=CC=C2)OC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(Sec-butoxy)benzaldehyde Intermediate

  • The sec-butoxy substituent on the benzene ring is introduced via nucleophilic aromatic substitution or Williamson ether synthesis.
  • A typical approach involves reacting 3-hydroxybenzaldehyde with sec-butyl alcohol under acidic or basic catalysis to form 3-(sec-butoxy)benzaldehyde.
  • Reaction conditions involve refluxing in appropriate solvents such as ethanol or dimethylformamide with acid or base catalysts.
  • Purification is achieved by recrystallization or column chromatography.

Preparation of 2-(Hexyloxy)benzylamine Intermediate

  • The 2-(hexyloxy)benzylamine moiety can be prepared by etherification of 2-hydroxybenzylamine with hexyl bromide or hexyl tosylate.
  • This is typically done under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide or acetone.
  • The reaction proceeds via nucleophilic substitution, yielding the hexyloxybenzylamine intermediate.

Coupling of 3-(Sec-butoxy)benzaldehyde with 2-(Hexyloxy)benzylamine

  • The key step involves reductive amination between 3-(sec-butoxy)benzaldehyde and 2-(hexyloxy)benzylamine.
  • The aldehyde and amine are mixed in a suitable solvent such as ethanol or methanol.
  • A reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride is added to reduce the imine intermediate to the secondary amine.
  • Reaction temperature is maintained at ambient to slightly elevated temperatures (25–60 °C) for several hours.
  • The product is isolated by extraction and purified by recrystallization or chromatography.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Etherification of 3-hydroxybenzaldehyde sec-butyl alcohol, acid/base catalyst Ethanol/DMF Reflux (80–100 °C) 70–85 Williamson ether synthesis preferred
Etherification of 2-hydroxybenzylamine hexyl bromide, K2CO3 DMF/acetone 50–80 °C 75–90 Base-promoted nucleophilic substitution
Reductive amination NaBH3CN or NaBH(OAc)3, aldehyde + amine MeOH/EtOH 25–60 °C 65–80 Mild reducing conditions to avoid side reactions

Analytical and Purification Techniques

  • The intermediates and final compound are characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.
  • High-performance liquid chromatography (HPLC) is used to assess purity and reaction completion.
  • Recrystallization from ethanol or ethyl acetate is commonly employed to obtain analytically pure material.
  • Chromatographic techniques such as silica gel column chromatography are used for separation of side products.

Research Findings and Practical Considerations

  • The use of sec-butyl alcohol in etherification requires careful control of temperature and catalyst to avoid over-alkylation or rearrangement.
  • Reductive amination yields are sensitive to the choice of reducing agent; sodium cyanoborohydride offers good selectivity and mild conditions.
  • Solvent choice affects reaction rates and product solubility; polar aprotic solvents favor etherification, while protic solvents favor reductive amination.
  • The presence of bulky alkoxy groups can influence steric hindrance and thus reaction kinetics, requiring optimization of reaction times.

Summary Table of Preparation Steps

Step No. Intermediate/Product Reaction Type Key Reagents Conditions Yield (%) Reference Source
1 3-(Sec-butoxy)benzaldehyde Etherification 3-Hydroxybenzaldehyde, sec-butyl alcohol, acid/base catalyst Reflux in ethanol/DMF 80–100 °C 70–85
2 2-(Hexyloxy)benzylamine Etherification 2-Hydroxybenzylamine, hexyl bromide, K2CO3 50–80 °C in DMF or acetone 75–90
3 3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline Reductive amination Aldehyde + amine, NaBH3CN or NaBH(OAc)3 25–60 °C in MeOH/EtOH 65–80

Chemical Reactions Analysis

Types of Reactions

3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Nitro, sulfo, or halo derivatives of the benzene ring.

Scientific Research Applications

3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact mechanism can vary based on the structural features and functional groups present in the compound.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features and molecular properties of 3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Aniline Ring Nitrogen Substituent Key Applications/Properties Reference
3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline C₂₃H₃₃NO₂* ~367.5 3-sec-butoxy N-(2-hexyloxybenzyl) Organic semiconductors, OLEDs
N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline C₂₄H₃₅NO₃ 385.55 3-heptyloxy N-(2-ethoxyethoxybenzyl) Synthetic intermediates
N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline C₂₈H₃₅NO₂ 418.58 3-phenethyloxy N-(4-heptyloxybenzyl) Amphiphilic materials
3-(sec-Butoxy)-N-methylaniline C₁₁H₁₇NO 179.26 3-sec-butoxy N-methyl Solubility studies

*Estimated based on structural analogs (e.g., ).

Key Observations :

  • Substituent Position : The 2-(hexyloxy)benzyl group in the target compound introduces steric hindrance near the nitrogen atom, which may slow down nucleophilic reactions compared to para-substituted analogs (e.g., N-[4-(Heptyloxy)benzyl] derivatives in ).
  • Electronic Effects: The sec-butoxy group is a moderately strong electron donor, while phenethyloxy () adds aromaticity, altering π-conjugation and charge transport properties.

Physicochemical Properties

  • Solubility: The hexyloxy chain enhances solubility in non-polar solvents (e.g., toluene, hexane), making the compound suitable for solution-processed thin-film devices .
  • Thermal Stability: Higher molecular weight analogs (e.g., C₂₈H₃₅NO₂ in ) exhibit decomposition temperatures above 250°C, suggesting robustness for high-temperature applications.
  • Optical Properties : Alkoxy-substituted anilines typically show absorption in the UV-vis range (300–400 nm), with emission tunable via substituent modification .

Biological Activity

3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline is an organic compound belonging to the class of aniline derivatives. Its unique structure, characterized by a sec-butoxy group at the third position of the aniline ring and a hexyloxybenzyl group attached to the nitrogen atom, imparts specific chemical and biological properties. This article explores its biological activities, including antimicrobial and anticancer properties, supported by relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23_{23}H33_{33}NO2_2
  • Molecular Weight : 355.51 g/mol

The compound's structure facilitates various chemical reactions, including oxidation, reduction, and substitution, which are critical for its biological activity.

Antimicrobial Properties

Preliminary studies indicate that 3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial and fungal strains. The following table summarizes its antimicrobial activity based on available data:

MicroorganismActivity TypeMinimum Inhibitory Concentration (MIC)
Escherichia coliAntibacterial94.2 µg/mL
Staphylococcus aureusAntibacterial98.8 µg/mL
Candida albicansAntifungalIC50_{50} = 51.2 µM

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents .

Anticancer Properties

Research has also focused on the anticancer potential of this compound. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer. Key mechanisms of action include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in regulating the cell cycle, leading to reduced proliferation rates.
  • Induction of Apoptosis : Evidence suggests that it can activate intrinsic apoptotic pathways in cancer cells.

The following table summarizes the anticancer activity observed in different studies:

Cancer Cell LineActivity TypeObserved Effect
Breast CancerCell ProliferationInhibition observed
Prostate CancerApoptosis InductionIncreased apoptosis rates

The biological activity of 3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline is believed to be mediated through interactions with specific molecular targets such as enzymes and receptors. Its ability to modulate enzyme activity can lead to various biological effects, including:

  • Inhibition of Growth Factor Signaling Pathways : Disruption of these pathways may contribute to its anticancer effects.
  • Disruption of Metabolic Processes : This may affect pathogenic organisms, enhancing its antimicrobial properties.

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of several aniline derivatives found that 3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline exhibited superior activity against Staphylococcus aureus compared to standard antibiotics like ciprofloxacin. The study highlighted its potential as a novel antibacterial agent .

Study 2: Anticancer Activity

In a separate investigation focusing on cancer cell lines, 3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline was shown to significantly reduce cell viability in breast cancer cells by inducing apoptosis and inhibiting key regulatory enzymes involved in cell division. This study suggests its potential role in cancer therapy development.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline, and how do reaction conditions influence yield?

The synthesis typically involves sequential alkylation and coupling steps. For example, alkylation of 3-(sec-butoxy)aniline with 2-(hexyloxy)benzyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) is a common approach . Yield optimization requires precise control of stoichiometry, temperature, and reaction time. Competing side reactions (e.g., over-alkylation) can be mitigated by using excess aniline derivatives or phase-transfer catalysts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound from by-products like unreacted intermediates or isomers .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the structure. Key signals include the aromatic protons (δ 6.5–7.5 ppm), methine protons from the sec-butoxy group (δ 4.0–4.5 ppm), and hexyloxy chain resonances (δ 1.0–1.7 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ expected at m/z ~383.25) and fragments, aiding in purity assessment .
  • X-ray Crystallography : Single-crystal analysis (if achievable) resolves stereochemical ambiguities, as seen in related aniline derivatives .

Q. What purification strategies address challenges like isomer formation or residual solvents?

  • Isomer Separation : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) effectively separates regioisomers, which often arise during benzylation steps .
  • Solvent Removal : Azeotropic distillation with toluene or rotary evaporation under reduced pressure minimizes residual DMF or THF, which can interfere with downstream applications .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO/LUMO energies) to predict interactions with catalysts. For example, the electron-donating hexyloxy group may enhance coordination to Lewis acids (e.g., aluminum complexes), as observed in similar anthracene-based hole-transport materials . Molecular docking studies can further explore binding affinities in supramolecular systems .

Q. What experimental strategies resolve contradictions in catalytic activity data across studies?

Discrepancies in catalytic performance (e.g., turnover frequency variations) may arise from differences in:

  • Substrate Purity : Trace impurities (e.g., residual halides) can poison catalysts. Validate purity via HPLC and elemental analysis .
  • Reaction Environment : Solvent polarity (e.g., dichloromethane vs. DMSO) and moisture content significantly impact reactivity. Controlled inert-atmosphere protocols (glovebox, Schlenk line) are recommended .

Q. How does the compound’s structure influence its performance in optoelectronic applications?

The extended conjugation from the benzyl-aniline core and alkoxy side chains enhances hole-transport properties. UV-Vis spectroscopy (λmax ~300–350 nm) and cyclic voltammetry (oxidation potentials ~0.8–1.2 V vs. Ag/Ag⁺) correlate with charge-carrier mobility, as demonstrated in star-shaped anthracene derivatives . Comparative studies with methoxy- or tert-pentyl-substituted analogs (e.g., CAS 1040682-91-4) reveal steric and electronic trade-offs .

Q. What safety protocols are critical for handling this compound during large-scale synthesis?

  • Toxicity Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or dermal contact, as recommended for structurally similar N-benzylaniline derivatives .
  • Waste Disposal : Neutralize reaction mixtures with dilute HCl before disposal to degrade reactive intermediates .

Methodological Notes

  • Data Validation : Cross-reference spectroscopic data with synthetic intermediates (e.g., 3-(sec-butoxy)aniline, CAS 65382-94-7) to confirm structural integrity .
  • Contradiction Management : Replicate experiments under standardized conditions (e.g., fixed solvent ratios, catalyst loading) to isolate variables causing data discrepancies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline
Reactant of Route 2
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3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.